![molecular formula C13H16FNO2 B1475223 1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1708217-64-4](/img/structure/B1475223.png)
1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, commonly known as 4-fluoro-3-hydroxymethylpyrrolidin-1-one (4-FHP), is a novel synthetic compound with potential applications in the fields of medicinal chemistry and drug discovery. 4-FHP has attracted considerable attention due to its unique chemical structure and wide range of biological activities. It has been studied for its potential as an anticonvulsant, analgesic, anti-inflammatory, and anticancer agent. In addition, 4-FHP has been investigated for its ability to modulate the activity of various enzymes and receptors.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is synthesized through a multicomponent reaction, crystallizing in a monoclinic space group. It features a planar molecular structure except for one of the pyrrolidin rings, which adopts an envelope conformation. The crystal structure is stabilized by various hydrogen bonds and π-π interactions, extending molecules into a chain along the b-axis (Sharma et al., 2013).
Electrochromic Properties
- When copolymerized with 3,4-ethylene dioxythiophene, the compound shows enhanced electrochromic properties. The resulting copolymer displays multiple colors and is used in electrochromic devices, demonstrating significant color change and good transparency at various potentials (Türkarslan et al., 2007).
Molecular and Crystal Structure Determination
- The compound's molecular and crystal structure have been determined using various techniques, including single crystal X-ray diffraction. This detailed analysis helps in understanding the stability and reactivity of the molecule (Percino et al., 2006).
Synthesis and Reaction Studies
- The compound is used as a precursor or intermediate in various synthesis and reaction studies. Its derivatives serve as versatile synthons and reagents, contributing to the development of novel compounds and materials (Hankovszky et al., 1989).
Application in Film Fabrication
- The compound and its derivatives have been utilized in strategies for electrooptic film fabrication. The influence of molecular architecture on film microstructure and optical/electrooptic response is significant, demonstrating its potential in advanced materials science (Facchetti et al., 2006).
Antioxidant Activity
- Derivatives of the compound have been synthesized and evaluated for antioxidant activity. Some of these derivatives show promising radical scavenging properties, indicating potential applications in pharmaceuticals and nutraceuticals (Nguyen et al., 2022).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-1-11(2-4-12)13(17)8-15-6-5-10(7-15)9-16/h1-4,10,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBWXMMITQSCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



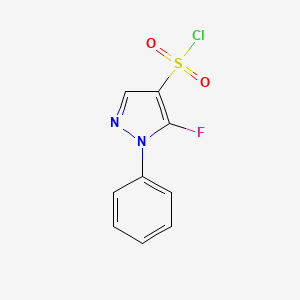
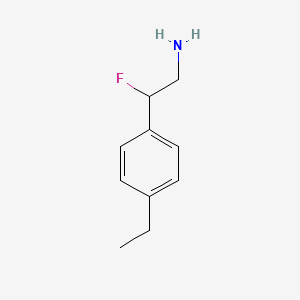
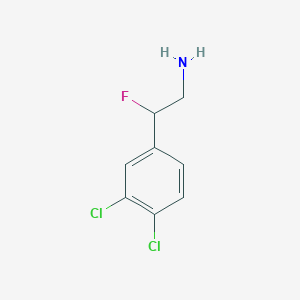

![[1-(Piperidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475147.png)
![[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475148.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-phenylethan-1-one](/img/structure/B1475149.png)
![1-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1475152.png)

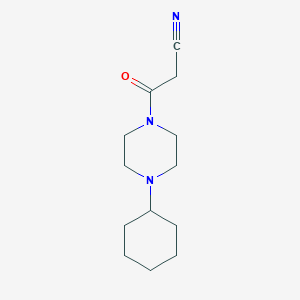
![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)
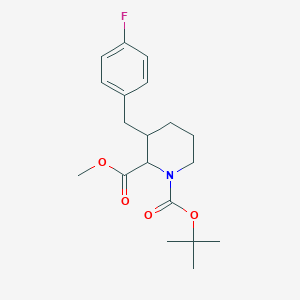
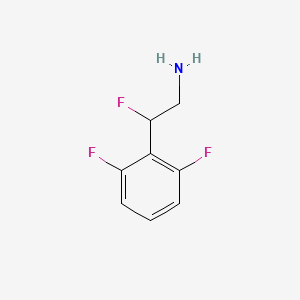
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)